molecular formula C7H8ClN3 B13672196 1H-Pyrrolo[3,2-c]pyridin-6-amine hydrochloride

1H-Pyrrolo[3,2-c]pyridin-6-amine hydrochloride

Cat. No.: B13672196
M. Wt: 169.61 g/mol
InChI Key: ORRLCDJUECKCBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[3,2-c]pyridin-6-amine hydrochloride is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring structure consisting of a pyrrole ring and a pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[3,2-c]pyridin-6-amine hydrochloride typically involves the reaction of 7-azaindole with appropriate reagents. One common method includes the bromination of 7-azaindole followed by amination with liquid ammonia . The reaction is carried out in a solvent such as dichloromethane under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[3,2-c]pyridin-6-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various functionalized pyrrolopyridines .

Scientific Research Applications

1H-Pyrrolo[3,2-c]pyridin-6-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, affecting various signaling pathways.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-c]pyridin-6-amine hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and inhibit their proliferation . The exact molecular pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrolo[3,2-c]pyridin-6-amine hydrochloride stands out due to its specific kinase inhibitory activity and potential anticancer properties. Its unique fused ring structure also contributes to its distinct chemical reactivity and biological effects .

Properties

Molecular Formula

C7H8ClN3

Molecular Weight

169.61 g/mol

IUPAC Name

1H-pyrrolo[3,2-c]pyridin-6-amine;hydrochloride

InChI

InChI=1S/C7H7N3.ClH/c8-7-3-6-5(4-10-7)1-2-9-6;/h1-4,9H,(H2,8,10);1H

InChI Key

ORRLCDJUECKCBD-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=NC=C21)N.Cl

Origin of Product

United States

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